Synthetic Route: Boc-Ester vs. HCl Salt
The use of Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (CAS 943845-67-8) enables a streamlined one-step protection of methyl 2-(aminomethyl)benzoate, avoiding the multiple neutralization and salt-removal steps required when utilizing the free amine hydrochloride salt (CAS 849020-92-4) . The hydrochloride salt, a solid with a melting point of 170-172°C, necessitates pre-neutralization before coupling, adding operational complexity and potential yield loss .
| Evidence Dimension | Number of synthetic steps to achieve N-protected coupling-ready building block |
|---|---|
| Target Compound Data | 1 step (direct Boc protection of amine) |
| Comparator Or Baseline | Methyl 2-(aminomethyl)benzoate hydrochloride (CAS 849020-92-4): 2 steps (neutralization + Boc protection) |
| Quantified Difference | 50% reduction in operational steps; eliminates salt handling |
| Conditions | Standard Boc protection using Boc2O and base (e.g., triethylamine) |
Why This Matters
Fewer unit operations reduce processing time and minimize material loss, directly improving synthetic efficiency and cost-effectiveness for procurement of multi-gram quantities.
